5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
Description
Significance of Conjugated Nitroalkenes in Organic Synthesis
Conjugated nitroalkenes, including β-nitrostyrene derivatives, are highly significant building blocks in modern organic synthesis. sci-rad.comresearchgate.net Their importance stems from their high electrophilicity and consequent reactivity towards nucleophilic agents. sci-rad.comresearchgate.net This reactivity allows for the facile introduction of a nitro group into a target molecule, which can then be converted into a wide array of other functional groups, such as amines, imines, nitriles, and amino alcohols. sci-rad.com
The activated double bond of conjugated nitroalkenes makes them excellent participants in several key reaction types:
Michael Addition: As potent Michael acceptors, they readily react with nucleophiles in conjugate addition reactions. nih.govwikipedia.org
Cycloaddition Reactions: They are effective partners in [3+2] cycloaddition reactions with various three-atom components, leading to the synthesis of five-membered heterocyclic systems. sci-rad.com They also serve as dienophiles in Diels-Alder reactions. nih.govsci-rad.com
Reduction: The nitro group can be reduced to an amine, providing a pathway to synthesize β-arylethylamines, a scaffold present in many biologically active molecules. mdma.chchemrxiv.org
The synthesis of conjugated nitroalkenes is often achieved through nitroaldol reactions, like the Henry reaction, where an aldehyde or ketone reacts with a nitroalkane. wikipedia.orgwikipedia.org Dehydration of the resulting β-nitro alcohol yields the conjugated nitroalkene. wikipedia.orgorganic-chemistry.org
Overview of Arylnitrostyrene Scaffolds in Chemical Transformations
Arylnitrostyrene scaffolds, also known as β-nitrostyrenes, are versatile intermediates for a wide range of chemical functionalities. nih.govwikipedia.org The electronic properties of the aromatic ring, modified by various substituents, can influence the reactivity of the molecule. uc.pt
Key transformations involving arylnitrostyrene scaffolds include:
Synthesis of Phenethylamines: One of the most common applications is their reduction to the corresponding phenethylamines. chemrxiv.orgnih.gov Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in combination with catalysts are used to reduce both the alkene double bond and the nitro group. mdma.chchemrxiv.orgnih.gov
Heterocyclic Synthesis: Their ability to act as dienophiles and dipolarophiles in cycloaddition reactions is exploited to construct diverse cyclic and heterocyclic systems. nih.govsci-rad.com
Functional Group Interconversion: The nitro group itself is a versatile functional handle. Beyond reduction to amines, it can be transformed into other groups, facilitating the synthesis of complex molecules. nih.gov For instance, research has shown that β-nitrostyrene derivatives can inhibit free radical polymerization. researchgate.net
Historical Context of 3,4-Methylenedioxy-β-nitrostyrene within Nitrostyrene (B7858105) Chemistry
The synthesis of nitrostyrenes is rooted in the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. wikipedia.org This reaction, also known as a nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org
Specifically, 3,4-Methylenedioxy-β-nitrostyrene is prepared via the Henry reaction between 3,4-methylenedioxybenzaldehyde (piperonal) and nitromethane (B149229). uc.ptmdma.ch Various catalysts and reaction conditions have been explored to optimize the synthesis. For example, ammonium (B1175870) acetate (B1210297) is commonly used as a catalyst in solvents like glacial acetic acid or ethanol. uc.ptmdpi.com One method describes the reaction of piperonal (B3395001) with nitromethane and ethylenediamine (B42938) in ethanol, kept in the dark for a week, to produce the target compound in high yield. mdma.ch Another common procedure involves refluxing the aldehyde and nitromethane with ammonium acetate in glacial acetic acid. mdpi.com
The resulting bright yellow crystalline solid has since been utilized as a key intermediate in the synthesis of other compounds, notably in the preparation of substituted phenethylamines through reduction. mdma.chwikipedia.org Research has also identified 3,4-Methylenedioxy-β-nitrostyrene as an inhibitor of certain tyrosine kinases, such as Src and Syk, and the NLRP3 inflammasome, highlighting its relevance in chemical biology and medicinal chemistry research. chemicalbook.comresearchgate.neth1.co
Chemical and Physical Properties
The properties of 3,4-Methylenedioxy-β-nitrostyrene are well-documented in chemical literature.
Data sourced from multiple chemical suppliers and databases. chemimpex.combiosynth.com
Synthesis of 3,4-Methylenedioxy-β-nitrostyrene
The primary synthetic route to 3,4-Methylenedioxy-β-nitrostyrene is the Henry condensation reaction.
Structure
3D Structure
Properties
CAS No. |
22568-48-5 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |
InChI Key |
KFLWBZPSJQPRDD-ARJAWSKDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Methylenedioxy β Nitrostyrene and Analogues
Henry Reaction (Nitroaldol Condensation) Approaches
The Henry reaction is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org This reaction is a cornerstone for the synthesis of β-nitro alcohols, which can be subsequently dehydrated to yield nitroalkenes, such as 3,4-Methylenedioxy-β-nitrostyrene. wikipedia.orgorganic-chemistry.org The entire process of the Henry reaction is reversible. wikipedia.org
Condensation of 3,4-Methylenedioxybenzaldehyde with Nitroalkanes
The synthesis of 3,4-Methylenedioxy-β-nitrostyrene is most commonly achieved through the condensation of 3,4-Methylenedioxybenzaldehyde (also known as piperonal) with a nitroalkane, typically nitromethane (B149229). mdma.chresearchgate.net This reaction is a classic example of the Henry reaction. The process can also be performed with other primary nitroalkanes, such as nitroethane, to produce corresponding β-methyl-β-nitrostyrene analogues. mdma.ch
The reaction involves the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon of 3,4-Methylenedioxybenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate. wikipedia.org Subsequent protonation of this intermediate yields the β-nitro alcohol. wikipedia.org Dehydration of this alcohol, often facilitated by the reaction conditions, results in the formation of the desired 3,4-Methylenedioxy-β-nitrostyrene. wikipedia.orgorganic-chemistry.org
Catalytic Systems for Henry Reaction Efficiency and Selectivity
The choice of catalyst is crucial for the efficiency and selectivity of the Henry reaction. Various catalytic systems have been explored to optimize the synthesis of 3,4-Methylenedioxy-β-nitrostyrene and its analogues.
Ammonium (B1175870) acetate (B1210297), particularly in acetic acid, is a widely used and effective catalyst for the condensation of benzaldehydes with nitroalkanes. mdma.chmdpi.com This system has been shown to be generally more useful than other catalysts like methylamine (B109427), especially in reactions involving nitroethane and 1-nitropropane. mdma.ch A typical procedure involves refluxing a solution of the aldehyde, nitroalkane, and ammonium acetate in glacial acetic acid. mdma.chmdpi.com For instance, the synthesis of 3,4-dimethoxy-β-nitrostyrene, an analogue, was achieved with a 50.5% yield using ammonium acetate in glacial acetic acid. mdpi.com Similarly, 3,4-ethylenedioxy-β-nitrostyrene was obtained in a 72.5% yield under similar conditions. mdpi.com In the synthesis of ortho-Hydroxy-β-nitrostyrene, a mixture of ammonium acetate, nitromethane, and salicylaldehyde (B1680747) in acetic acid was refluxed for 6 hours to yield the product. nih.gov
Piperidine (B6355638) is another base catalyst that has been investigated for the Henry reaction. Studies on the Michael-type addition of piperidine to β-nitrostyrene have shown that a second molecule of piperidine can act as a catalyst for the reaction. nitrkl.ac.in The reaction is proposed to proceed through both catalyzed and uncatalyzed routes in polar aprotic and aprotic solvents. nitrkl.ac.in While piperidine itself can be a reactant in Michael additions, its catalytic role in the Henry condensation is of interest for promoting the initial aldol (B89426) addition.
Other amine-based catalysts, such as methylamine, have also been employed. mdma.ch One method describes the use of aqueous methylamine with the aromatic aldehyde and nitromethane in an alcohol solvent, heated to 40-50°C. mdma.ch Another procedure reports a 93% yield of 3,4-Methylenedioxy-β-nitrostyrene using ethylenediamine (B42938) as a catalyst in ethanol, with the reaction mixture kept in the dark at 8-10°C for one week. mdma.ch
The following table summarizes the yields of β-nitrostyrene derivatives synthesized using different catalytic systems.
Table 1: Comparison of Catalytic Systems for the Synthesis of β-Nitrostyrene Derivatives| Aldehyde | Nitroalkane | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | 50.5 | mdpi.com |
| 3,4-Ethylenedioxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | 72.5 | mdpi.com |
| Piperonal (B3395001) | Nitromethane | Ethylenediamine | Ethanol | 93 | mdma.ch |
| Salicylaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 64 | nih.gov |
Reaction Conditions and Optimization Studies (e.g., Solvent Effects, Temperature, Reaction Time)
The optimization of reaction conditions is critical for maximizing the yield and purity of 3,4-Methylenedioxy-β-nitrostyrene. Key parameters include the choice of solvent, reaction temperature, and reaction duration.
Solvent Effects: The solvent plays a significant role in the Henry reaction. nih.gov Computational and experimental studies have shown that the reaction rate can be influenced by the solvent's polarity and its ability to solvate the transition state. nih.gov For example, the reaction between nitropropane and benzaldehyde (B42025) proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.gov In some procedures, glacial acetic acid is used as the solvent, particularly with ammonium acetate as the catalyst. mdma.chrsc.org Ethanol is another common solvent, especially when using amine catalysts like ethylenediamine. mdma.ch
Temperature: The reaction temperature can affect the reaction rate and the stability of the intermediates and products. While some procedures utilize reflux conditions, others are carried out at room temperature or even lower temperatures to control the reaction and minimize side products. mdma.chmdma.ch For instance, a high yield of 3,4-Methylenedioxy-β-nitrostyrene was obtained by keeping the reaction at 8-10°C for an extended period. mdma.ch Conversely, refluxing in acetic acid is a common practice for ammonium acetate catalyzed reactions. mdma.chrsc.org
Reaction Time: The duration of the reaction can vary significantly depending on the specific reactants, catalyst, and temperature. Some reactions are complete within a few hours, while others may require several days. mdma.chmdma.chrsc.org For example, refluxing in acetic acid with ammonium acetate is typically carried out for a few hours. mdma.chrsc.org In contrast, the ethylenediamine-catalyzed synthesis of 3,4-Methylenedioxy-β-nitrostyrene required one week to reach completion. mdma.ch
The following table provides examples of different reaction conditions for the synthesis of nitrostyrenes.
Table 2: Reaction Conditions for Nitrostyrene (B7858105) Synthesis| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperonal | Ethylenediamine | Ethanol | 8-10°C | 1 week | 93 | mdma.ch |
| Substituted Benzaldehydes | Ammonium Acetate | Glacial Acetic Acid | Reflux | 2 hours | Varies | mdma.ch |
| Salicylaldehyde | Ammonium Acetate | Acetic Acid | Reflux | 6 hours | 64 | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. rsc.orgnih.gov The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds and has shown potential for reactions like the Henry reaction. rsc.orgnih.govscirp.org
In the context of the Henry reaction, microwave heating can significantly reduce the reaction time compared to conventional heating methods. scirp.org For the synthesis of nitroalcohols via the Henry reaction, microwave irradiation has been used in conjunction with solid base catalysts. scirp.orgscirp.org One study reported the use of microwave irradiation for the Hantzsch synthesis of 1,4-dihydropyridines, demonstrating its utility in promoting condensation reactions. researchgate.net While specific microwave-assisted protocols for the synthesis of 3,4-Methylenedioxy-β-nitrostyrene are not extensively detailed in the provided search results, the general applicability of this technology to similar condensation reactions suggests its potential for a more efficient synthesis. rsc.orgat.ua
Knoevenagel Condensation Routes for β-Nitrostyrene Derivatives
The Knoevenagel condensation is a key synthetic strategy for producing β-nitrostyrene derivatives. wikipedia.org It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane, in the presence of a basic catalyst. wikipedia.orgyoutube.com The reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org
The choice of catalyst is crucial and is typically a weakly basic amine like piperidine, which is effective in facilitating the condensation without promoting self-condensation of the aldehyde. wikipedia.orgnih.gov The mechanism involves the amine acting as a base to deprotonate the active methylene compound, forming an enolate ion. youtube.com This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule yield the final nitrostyrene. youtube.com Theoretical studies on the Knoevenagel condensation have suggested that the rate-determining step is the final elimination of the hydroxide (B78521) ion from an intermediate, which helps explain why polar solvents often favor the reaction. rsc.org
Different catalytic systems have been developed to enhance the efficiency and yield of the Knoevenagel condensation for nitrostyrene synthesis.
Table 1: Catalytic Systems for Knoevenagel Condensation of β-Nitrostyrene Derivatives
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Piperonal | Nitromethane | Ethylenediamine | Ethanol | 8-10 °C, 1 week | 93% | mdma.ch |
| Benzaldehyde | Nitromethane | Methylamine | Methanol | 40-50°C, 45 min | High | mdma.ch |
| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Reflux | 50.5% | mdpi.com |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | - | - | wikipedia.org |
| Furan-2-carbaldehyde | 2-(Benzothiazol-2-ylthio) acetonitrile | Piperidine | Ethanol | Reflux | - | nih.gov |
Development of Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing 3,4-Methylenedioxy-β-nitrostyrene and its analogues. These approaches aim to reduce reaction times, simplify purification processes, and utilize less hazardous materials. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically cutting down reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. rsc.org For example, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene using microwave irradiation at 150 °C was completed in just 5 minutes, a significant improvement over the 6 hours required for the conventional reflux method. rsc.org
The use of greener solvents and catalysts is another cornerstone of these developments. Ionic liquids have been investigated as alternative reaction media due to their low vapor pressure and potential for recyclability. researchgate.net Water, the most environmentally friendly solvent, has also been successfully used in Knoevenagel condensations, sometimes even in catalyst-free systems, although this may require higher temperatures. rsc.orgresearchgate.net Biodegradable catalysts, such as cationic kraft lignin (B12514952) derived from natural sources, have been shown to be effective for Knoevenagel condensations in aqueous systems at room temperature, offering a sustainable alternative to traditional catalysts. researchgate.net Furthermore, the development of nanocatalysts, such as copper nanoparticles on carbon dots, provides efficient and selective reduction of nitrostyrenes under visible light in aqueous solutions. rsc.org
Table 2: Comparison of Conventional and Green Synthesis Methods for β-Nitrostyrene Derivatives
| Method | Catalyst | Solvent | Conditions | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Conventional | Ammonium Acetate | Nitromethane (reflux) | Heating | 6 hours | Established method | rsc.org |
| Microwave-Assisted (MAOS) | Ammonium Acetate | Nitromethane | 150 °C | 5 minutes | Drastically reduced reaction time, simplified work-up | rsc.org |
| Ionic Liquid Media | (2-hydroxyethyl)ammonium carboxylates | Ionic Liquid | Room Temperature | 24 hours | Environmentally benign media | researchgate.net |
| Aqueous System | Cationic Kraft Lignin (CKL) | Water | Room Temperature | - | Biodegradable catalyst, green solvent | researchgate.net |
Stereochemical Control in 3,4-Methylenedioxy-β-nitrostyrene Synthesis (E/Z Isomerism)
The double bond formed during the synthesis of β-nitrostyrenes can result in two geometric isomers: (E) and (Z). uou.ac.in The (E)-isomer, where the phenyl and nitro groups are on opposite sides of the double bond (trans), is generally more stable than the (Z)-isomer (cis) due to reduced steric hindrance. nih.gov Computational studies have shown that the (Z)-isomer of β-nitrostyrene is approximately 6.1 kcal/mol higher in energy than the (E)-isomer. nih.gov
Controlling the stereochemical outcome of the synthesis is a significant challenge and an area of active research. The ratio of E/Z isomers can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. nih.govorganic-chemistry.org For instance, a highly stereoselective one-pot synthesis of nitroalkenes has been developed where the E or Z isomer can be preferentially obtained by simply changing the solvent and temperature. organic-chemistry.org Using piperidine as a catalyst with molecular sieves, performing the reaction in toluene (B28343) at reflux favors the formation of the (E)-isomer, whereas conducting the reaction in dichloromethane (B109758) at room temperature selectively yields the (Z)-isomer. organic-chemistry.org
Photoisomerization is another technique used to interconvert isomers. nih.gov Irradiation with UV light can often shift the equilibrium between the E and Z forms. mdpi.com However, this is not universally applicable; for example, ortho-hydroxy-β-nitrostyrene shows unusual resistance to photoisomerization from the E-form to the Z-form, a behavior attributed to intramolecular hydrogen bonding. nih.gov The distinct reactivity of the isomers is important, as the less stable (Z)-isomer can sometimes be more reactive in subsequent reactions like cycloadditions. nih.govrsc.org
Table 3: Conditions for Stereoselective Synthesis of Nitroalkenes
| Desired Isomer | Catalyst | Additive | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| (E)-Nitroalkene | Piperidine | 4 Å Molecular Sieves | Toluene | Reflux | High selectivity for E-isomer | organic-chemistry.org |
| (Z)-Nitroalkene | Piperidine | 4 Å Molecular Sieves | Dichloromethane | Room Temperature | High selectivity for Z-isomer | organic-chemistry.org |
| (E)-isomer (exclusive) | Piperidine | - | Ethanol | Reflux | Exclusively E-isomer for furan/thiophene aldehydes | nih.gov |
Spectroscopic Characterization and Advanced Analytical Research Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides detailed information about the molecular vibrations of 3,4-Methylenedioxy-beta-nitrostyrene, which are directly related to its functional groups and conformational structure.
Raman Spectroscopy for Conformational Analysis and Identification of Nitrostyrene (B7858105) Derivatives
Raman spectroscopy, often paired with quantum chemical calculations, is a powerful tool for the conformational analysis of β-nitrostyrene derivatives. uc.pt The biological activity of these compounds is considered to be highly dependent on their structural characteristics. uc.pt A comprehensive conformational analysis of β-nitrostyrene and its derivatives has been successfully carried out using Raman spectroscopy in conjunction with ab initio molecular orbital calculations. uc.ptuc.pt This combined approach allows for the determination of optimized geometrical parameters and the calculation of harmonic vibrational frequencies for the most stable conformers. uc.pt
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. vscht.cz For 3,4-Methylenedioxy-beta-nitrostyrene, IR spectroscopy confirms the presence of its key structural motifs, including the nitro group, the aromatic ring, and the vinyl group. uc.ptmdpi.com
The nitro group (NO₂) exhibits characteristic strong absorption bands. mdpi.com In a study, the asymmetric and symmetric stretching vibrations of the NO₂ group in 3,4-Methylenedioxy-beta-nitrostyrene were observed at 1492 cm⁻¹ and 1332 cm⁻¹, respectively. mdpi.com The spectrum also displays absorptions typical of aromatic compounds, such as C-H stretching vibrations above 3000 cm⁻¹ and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the carbon-carbon double bond (C=C) of the vinyl group is typically observed in the 1680-1640 cm⁻¹ range. libretexts.org The NIST Chemistry WebBook contains reference IR spectrum data for this compound. nist.gov
| Functional Group | Vibrational Mode | Wavenumber (cm-1) | Reference |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1492 | mdpi.com |
| Nitro (NO₂) | Symmetric Stretch | 1332 | mdpi.com |
| Aromatic C-H | Stretch | 3100-3000 | vscht.cz |
| Alkene C=C | Stretch | 1680-1640 | libretexts.org |
| Aromatic C=C | In-ring Stretch | 1600-1400 | vscht.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. slideshare.net Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the connectivity and chemical environment of atoms within 3,4-Methylenedioxy-beta-nitrostyrene.
Proton NMR (¹H NMR) for Structural Elucidation and Isomer Ratios
Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. slideshare.net For 3,4-Methylenedioxy-beta-nitrostyrene, the ¹H NMR spectrum confirms the structure and reveals the stereochemistry of the vinyl group. mdpi.comuc.pt The signals for the vinylic protons (H-α and H-β) appear as doublets with a large coupling constant (J), typically around 13.6 Hz. mdpi.com This large J-value is characteristic of a trans or (E)-configuration around the double bond, which is the predominant isomer formed in synthesis. mdpi.comrsc.org The spectrum also shows characteristic signals for the protons on the aromatic ring and a singlet for the two protons of the methylenedioxy group. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-β | 7.91 | d | 13.6 |
| H-α | 7.46 | d | 13.6 |
| H-6 | 7.07 | dd | J = 1.6, 7.6 |
| H-2 | 6.99 | d | 1.6 |
| H-5 | 6.86 | d | 8.0 |
| -OCH₂O- | 6.05 | s | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) is used to characterize the carbon framework of a molecule. beilstein-journals.org Each unique carbon atom in the structure gives a distinct signal, allowing for a complete map of the carbon skeleton. libretexts.org The ¹³C NMR spectrum of 3,4-Methylenedioxy-beta-nitrostyrene shows distinct resonances for the vinylic carbons, the aromatic carbons, and the carbon of the methylenedioxy bridge. mdpi.com The chemical shifts are influenced by the electronic environment; for instance, carbons attached to electronegative oxygen atoms (C-3 and C-4) are shifted downfield. mdpi.comlibretexts.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 151.5 |
| C-4 | 148.8 |
| C-α | 139.2 |
| C-β | 135.5 |
| C-1 | 126.8 |
| C-6 | 124.2 |
| C-2 | 109.2 |
| C-5 | 107.1 |
| -OCH₂O- | 102.2 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov For 3,4-Methylenedioxy-beta-nitrostyrene, the molecular weight is 193.16 g/mol . nih.govbiosynth.com
Under electron ionization (EI), the compound fragments in a predictable way. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion (M⁺) peak at m/z 193. mdpi.com The most abundant fragment, or base peak, is observed at m/z 146. mdpi.com This corresponds to the loss of the nitro group (NO₂) and a hydrogen atom. Other significant fragments are also detected, which helps to confirm the structure. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further verifying the elemental composition. mdpi.com
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 193 | 92 | [M]⁺ |
| 146 | 100 | [M - NO₂ - H]⁺ |
| 89 | 61 | Further Fragmentation |
| 63 | 31 | Further Fragmentation |
Electron Ionization (EI) Mass Spectrometry for Molecular Weight Determination and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of volatile compounds like 3,4-Methylenedioxy-beta-nitrostyrene. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner.
The molecular weight of 3,4-Methylenedioxy-beta-nitrostyrene is 193.16 g/mol . nih.govnist.gov In EI-MS, this corresponds to the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 193. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that aids in structural confirmation. The fragmentation of the molecular ion is a result of the cleavage of its weakest bonds. Key fragmentation pathways for nitrostyrenes often involve the loss of the nitro group (NO₂) and other characteristic cleavages around the vinyl group and the methylenedioxy ring. mdpi.comnih.gov
The mass spectrum of 3,4-Methylenedioxy-beta-nitrostyrene displays several key fragment ions. The most intense peak in the spectrum, known as the base peak, and other significant fragments are crucial for its identification. The NIST library provides reference spectra showing characteristic fragments at m/z values such as 146 and 107. nih.gov
Table 1: Key EI-MS Fragmentation Data for 3,4-Methylenedioxy-beta-nitrostyrene Data interpretation based on general fragmentation principles and available spectral data.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Significance |
| 193 | [C₉H₇NO₄]⁺ | Molecular Ion (M⁺) |
| 146 | [M - NO₂]⁺ | Loss of the nitro group |
| 135 | [C₈H₇O₂]⁺ | A common fragment in related structures |
| 107 | [C₇H₇O]⁺ | A fragment noted in spectral libraries nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene (B151609) ring |
Advanced Mass Spectrometry for Trace Analysis and Purity Assessment
For detecting minute quantities of 3,4-Methylenedioxy-beta-nitrostyrene or assessing its purity with high confidence, advanced mass spectrometry techniques are employed. Methods such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer superior sensitivity and selectivity compared to standard EI-MS. mdpi.comnih.gov
HRMS instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with extremely high accuracy (to several decimal places). nih.gov This allows for the calculation of an exact molecular formula, such as C₉H₇NO₄, and helps to differentiate the compound from other substances with the same nominal mass but different elemental compositions. nih.govuni.lu
Tandem mass spectrometry (MS/MS), often coupled with a "soft" ionization technique like Electrospray Ionization (ESI), is particularly useful for trace analysis in complex matrices. mdpi.com In this approach, the molecular ion (or a protonated molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This two-stage analysis significantly enhances the signal-to-noise ratio, enabling detection at very low levels, sometimes in the femtogram (10⁻¹⁵ g) range. mdpi.com Such methods are critical for purity assessment, as they can identify and quantify trace-level impurities that might be missed by less sensitive techniques. rsc.org
Chromatographic Techniques (e.g., GC-MS) for Mixture Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. nist.govnist.gov It is widely used for the analysis of 3,4-Methylenedioxy-beta-nitrostyrene, confirming its presence in a sample and determining its purity. nih.gov
The process begins in the gas chromatograph, where the sample is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). chromatographyonline.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
As each separated compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. nih.gov The MS generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to known library data, such as that in the NIST database. nist.govnist.gov The purity of a 3,4-Methylenedioxy-beta-nitrostyrene sample can be assessed by the presence of any additional peaks in the chromatogram. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis. chromatographyonline.com
Table 2: Typical GC-MS Analytical Parameters These parameters are illustrative and may be optimized for specific applications.
| Parameter | Typical Setting | Purpose |
| Injector | ||
| Type | Splitless | To maximize the amount of analyte reaching the column for trace analysis. mdpi.com |
| Temperature | ~230-250 °C | Ensures complete and rapid vaporization of the sample. mdpi.com |
| GC Column | ||
| Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation. |
| Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for general-purpose analysis. |
| Oven Program | ||
| Initial Temp | 100 °C | To focus the analytes at the head of the column. |
| Ramp Rate | 15-35 °C/min to 280 °C | Gradually increases temperature to elute compounds based on boiling point. mdpi.com |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns. |
| Mass Range | 40-550 amu | Scans a wide range to capture the molecular ion and key fragments. |
Electrochemical Impedance Spectroscopy in Chemical Contexts
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to investigate the electrical properties of materials and their interfaces with electrodes. libretexts.org While specific EIS studies on 3,4-Methylenedioxy-beta-nitrostyrene are not prominently documented, the technique's principles can be applied to understand its potential electrochemical behavior in various chemical environments. nih.govrsc.org
EIS works by applying a small amplitude alternating potential (AC voltage) at a range of frequencies to an electrochemical cell and measuring the resulting current response. ntnu.edupineresearch.com The opposition to the flow of alternating current is the impedance. By plotting the real and imaginary parts of the impedance in a Nyquist plot, one can model the system using an equivalent electrical circuit. libretexts.org
In the context of 3,4-Methylenedioxy-beta-nitrostyrene, EIS could be used to study:
Electron Transfer Kinetics: The nitro group (-NO₂) is electrochemically active and can be reduced at an electrode surface. EIS can probe the kinetics of this electron transfer process by measuring the charge transfer resistance (Rct), a key parameter obtained from the diameter of the semicircle in a Nyquist plot. nih.gov
Interfacial Behavior: The technique can characterize the formation of the electrical double layer at the electrode-solution interface and monitor how the adsorption or reaction of 3,4-Methylenedioxy-beta-nitrostyrene molecules affects the interfacial capacitance.
Sensor Development: If integrated into a sensor, EIS could be used for label-free detection. A modified electrode surface designed to interact specifically with the molecule would show a change in impedance upon binding, providing a quantitative measure of its concentration. nih.gov
The power of EIS lies in its ability to separate and analyze different electrochemical processes that occur at different time constants (and thus, different frequencies). pineresearch.com
Computational Chemistry and Theoretical Chemical Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry that allow for the detailed investigation of molecular properties from first principles.
Computational studies on β-nitrostyrene and its derivatives, including the 3,4-methylenedioxy variant, have consistently shown that the molecule's conformation is dominated by a planar or quasi-planar geometry. uc.ptbohrium.com This planarity is crucial for maximizing electronic conjugation between the aromatic ring and the nitrovinyl side chain.
A complete conformational analysis, typically performed using methods like DFT with the B3LYP functional and a 6-31G** basis set, reveals that the E (trans) configuration, where the phenyl ring and the nitro group are on opposite sides of the C=C double bond, is the most stable ground state. uc.ptuc.pt The stability of this conformer is attributed to the extensive π-electron delocalization across the molecule. uc.ptbohrium.com Calculations for a series of β-nitrostyrene derivatives have identified the lowest energy conformers, confirming that deviations from planarity, often caused by steric hindrance from bulky substituents, would lead to a loss of this stabilizing delocalization energy. bohrium.comuc.pt
Table 1: Conformational Properties of β-Nitrostyrene Derivatives from DFT Calculations
| Compound Family | Method | Key Findings |
|---|---|---|
| β-Nitrostyrenes | B3LYP/6-31G** | Most stable conformers are planar or quasi-planar. |
| β-Nitrostyrenes | B3LYP/6-31G** | The E (trans) configuration is energetically favored over the Z (cis) configuration. uc.pt |
The electronic structure of 3,4-Methylenedioxy-β-nitrostyrene is characterized by a "push-pull" system. The methylenedioxy group on the phenyl ring acts as an electron-donating group, while the nitrovinyl moiety is a strong electron-withdrawing group. This arrangement facilitates significant π-electron delocalization across the entire molecule, which is a key factor in its stability and reactivity. uc.ptdtic.mil
Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. For β-nitrostyrene derivatives, DFT calculations have been successfully employed to compute harmonic vibrational frequencies. uc.ptbohrium.com
These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, show good agreement with experimental data from FT-IR and Raman spectroscopy. uc.ptbohrium.com This allows for a complete and reliable assignment of the vibrational modes observed in the experimental spectra. For instance, characteristic vibrational bands for the nitro group (NO₂) symmetric and asymmetric stretches, the C=C vinyl stretch, and various aromatic ring modes can be precisely identified. The NIST Chemistry WebBook provides experimental IR and mass spectra for 3,4-Methylenedioxy-β-nitrostyrene, which serve as valuable benchmarks for such computational studies. nist.govnist.gov
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
For 3,4-Methylenedioxy-β-nitrostyrene, the FMO analysis reveals that the LUMO is primarily localized on the electron-deficient nitrovinyl portion of the molecule. This low-lying LUMO makes the compound a good electron acceptor (electrophile). The HOMO, conversely, is distributed over the more electron-rich phenyl ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A small HOMO-LUMO gap generally correlates with higher reactivity. nih.gov DFT calculations are routinely used to compute the energies of these frontier orbitals. For β-nitrostyrene analogs, the calculated gap helps to explain their high reactivity in various chemical transformations. researchgate.net The interaction between the LUMO of the nitrostyrene (B7858105) and the HOMO of a nucleophile is the dominant factor in reactions like the Michael addition.
Table 2: Key Concepts of FMO Theory in the Context of 3,4-Methylenedioxy-β-nitrostyrene
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; typically localized on the electron-rich aromatic ring. | Acts as an electron donor in reactions with strong electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital; localized on the electron-withdrawing nitrovinyl group. | Acts as an electron acceptor, making the β-carbon highly electrophilic and reactive towards nucleophiles. rsc.orglibretexts.org |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states (TS). By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier, which governs the reaction rate, and elucidate the detailed molecular mechanism. researchgate.net
For reactions involving β-nitrostyrenes, such as [3+2] cycloadditions and Michael additions, DFT calculations have been instrumental. uc.ptrsc.org Studies have shown that these reactions often proceed through a one-step mechanism characterized by a single transition state. rsc.org For example, in the reaction of β-nitrostyrene with a nucleophile, the calculations can model the approach of the nucleophile to the electrophilic β-carbon, the formation of the new carbon-nucleophile bond, and the subsequent re-hybridization of the atoms involved.
These calculations can also predict stereoselectivity and regioselectivity. For instance, in cycloaddition reactions, different possible transition states corresponding to endo/exo or ortho/meta approaches can be calculated, and the one with the lowest activation energy is identified as the most favorable pathway, explaining the experimentally observed product distribution. rsc.org
Solvent Effects on Molecular Properties and Reactivity using Computational Models
Reactions are almost always carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models are essential for capturing these effects. The most common approaches include implicit (continuum) solvent models and explicit solvent models. cas.czprimescholars.com
In the Polarizable Continuum Model (PCM), the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. primescholars.com This approach has been used to study the effect of different solvents (e.g., toluene (B28343), ethanol, water) on the geometry, vibrational frequencies, and electronic properties of molecules similar to 3,4-Methylenedioxy-β-nitrostyrene. primescholars.com These studies show that polar solvents can stabilize charged or polar species, thereby affecting conformational equilibria and the energy of transition states. cas.cznih.gov For example, a polar solvent can lower the activation energy of a reaction that proceeds through a polar transition state, thus accelerating the reaction rate compared to the gas phase or a nonpolar solvent. researchgate.net More advanced hybrid models combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offering even greater accuracy, particularly for systems where specific solute-solvent interactions like hydrogen bonding are critical. nih.gov
Molecular Docking Simulations for Investigating Chemical Interactions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3,4-Methylenedioxy-beta-nitrostyrene, and a macromolecular target, typically a protein. Such simulations provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the complex.
In computational studies, 3,4-Methylenedioxy-beta-nitrostyrene and its derivatives have been investigated as potential inhibitors of various protein targets. One such study focused on their interaction with Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in signaling pathways that regulate various cellular functions in microorganisms and are involved in metabolic diseases. mdpi.com These simulations are crucial for structure-based drug design and for elucidating the compound's mechanism of action at a molecular level. uq.edu.au
Analysis of Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Following the docking simulation, the resulting poses of the ligand within the protein's active site are analyzed to understand the key interactions driving the binding. These interactions are primarily non-covalent and include hydrogen bonds and hydrophobic interactions. asianpubs.orgresearchgate.net
Hydrogen Bonding: These are crucial electrostatic interactions between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.gov In the molecular docking study of 3,4-Methylenedioxy-beta-nitrostyrene (referred to as compound 7 in the study) with PTP1B, the analysis revealed the formation of hydrogen bonds with specific amino acid residues in the active site. The study showed that nitrostyrene derivatives commonly form hydrogen bonds with residues such as Serine-216 and Arginine-221. mdpi.com The nitro group of these compounds is often a key participant in these interactions. mdpi.com
The binding energy, calculated by the docking software, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
| Compound Number | Chemical Name | Binding Energy (kcal/mol) | Interacting Residues (via H-Bonds) |
|---|---|---|---|
| 1 | 3,4-Dimethoxy-β-nitrostyrene | -7.65 | Ser216, Arg221 |
| 2 | 3,4-Dimethoxy-β-methyl-β-nitrostyrene | -7.90 | Ser216, Arg221 |
| 3 | 3,4-Dimethoxy-β-bromo-β-nitrostyrene | -7.85 | Ser216, Arg221 |
| 4 | 3,4-Ethylenedioxy-β-nitrostyrene | -7.79 | Ser216, Arg221 |
| 5 | 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | -8.08 | Ser216, Arg221 |
| 6 | 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | -8.81 | Gly216, Arg221 |
| 7 | 3,4-Methylenedioxy-β-nitrostyrene | -7.76 | Ser216, Arg221 |
| 8 | 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | -7.96 | Ser216, Arg221 |
| 9 | 3,4-Methylenedioxy-β-bromo-β-nitrostyrene | -7.90 | Ser216, Arg221 |
Grid Box Determination and Docking Validation
Grid Box Determination: The docking search space on the protein is defined by a "grid box". This is a three-dimensional box that encompasses the region of interest, which is typically the active site or binding pocket of the protein. The dimensions and center of this grid box are critical parameters. The determination of the active site residues is used to analyze and set the dimensions of the grid box. mdpi.com Often, the grid box is centered on the co-crystallized ligand found in the experimental PDB structure or on a known key residue within the active site. researchgate.netresearchgate.net The size of the box must be large enough to accommodate the ligand and allow it to explore different orientations, but not so large that it makes the conformational search computationally intractable and inefficient. nih.gov
Docking Validation: To ensure the reliability of the docking protocol, a validation step is essential. A common method for validation is to perform "re-docking". mdpi.com In this process, the native ligand that was co-crystallized with the protein is extracted from the complex and then docked back into the protein's active site using the defined protocol. researchgate.net
The success of the re-docking is typically evaluated by calculating the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. mdpi.comnih.gov An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally observed binding mode. nih.gov This validation provides confidence that the protocol can be reliably used to predict the binding modes of other similar ligands, such as 3,4-Methylenedioxy-beta-nitrostyrene. mdpi.com
Crystal Engineering and Solid State Chemistry
X-ray Diffraction (XRD) Analysis of Crystal Structures
X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystal. While a comprehensive study of various β-nitrostyrenes has been conducted, the analysis of MDBN reveals specific structural characteristics that influence its solid-state behavior. rsc.org
The crystal structure of MDBN has been determined and compared with other substituted β-nitrostyrenes to understand how different functional groups direct the crystal packing. rsc.org For context, the crystallographic data for the parent compound, β-nitrostyrene, and a halogenated derivative are presented below.
A study of several β-nitrostyrene derivatives revealed that the 3,4-methylenedioxy derivative (MDBN), similar to other alkoxy-substituted nitrostyrenes, adopts a layered structure. rsc.org While specific unit cell parameters for MDBN were determined in the course of this research, the primary focus was on the relationship between its structure and photoreactivity. The analysis indicated that its crystal packing is suitable for topochemical reactions. rsc.org
Interactive Table: Crystallographic Data for Select β-Nitrostyrene Derivatives Click on the headers to sort the data.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| β-Nitrostyrene | C₈H₇NO₂ | Monoclinic | P2₁/c | 8.097 | 5.768 | 18.647 | 117.71 | 4 | rsc.org |
| 2,4-Dichloro-β-nitrostyrene | C₈H₅Cl₂NO₂ | Monoclinic | P2₁/c | 3.86 | 25.13 | 8.86 | 98.4 | 4 | rsc.org |
| 3,4-Methylenedioxy-β-nitrostyrene | C₉H₇NO₄ | - | - | - | - | - | - | - | rsc.org |
Note: Detailed unit cell parameters for 3,4-Methylenedioxy-beta-nitrostyrene were part of a broader comparative study; the table provides context with related, fully detailed structures from the same study.
The supramolecular structure of MDBN is primarily governed by weak, directional intermolecular interactions. In the crystal lattice of alkoxy-substituted β-nitrostyrenes, including the 3,4-methylenedioxy derivative, the packing is significantly influenced by C-H···O hydrogen bonds. rsc.org These interactions involve hydrogen atoms from the aromatic ring and the vinyl group acting as donors, and the oxygen atoms of the nitro and methylenedioxy groups acting as acceptors.
These C-H···O contacts are crucial in organizing the molecules into a predictable, layered architecture. rsc.org Unlike in chloro-substituted analogues where C-H···Cl and Cl···Cl interactions can be prominent, or in bromo-derivatives where Br···O contacts compete with C-H···O interactions, the packing in MDBN is a clear example of stabilization through C-H···O hydrogen bonds. rsc.org
The crystal packing of MDBN is characterized as a layered β-structure. rsc.org This arrangement is typical for several alkoxy-β-nitrostyrenes where molecules align in sheets. The strong, directional C-H···O interactions are responsible for holding the molecules together within these layers. rsc.org
This ordered packing aligns the molecules in a way that is theoretically conducive to topochemical reactions, where the reactivity is controlled by the geometry of the crystal lattice. rsc.org Specifically, the molecules are arranged such that the reactive double bonds of adjacent molecules are in proximity. However, the precise alignment and overlap determine whether a reaction will occur. rsc.org
Solid-State Reactivity and Topochemical Transformations
The reactivity of a molecule in the solid state is intimately linked to its crystal packing. Topochemical principles, which state that reactions in crystals proceed with minimum atomic and molecular movement, are central to understanding these transformations. iupac.orgelsevierpure.com
The solid-state photochemistry of β-nitrostyrenes is a well-documented phenomenon, often leading to [2+2] cycloaddition to form cyclobutane (B1203170) dimers. rsc.orgnih.gov The parent compound, β-nitrostyrene, undergoes an unusual solid-state dimerization to yield two different isomers. This is attributed to a disordered crystal structure that allows for a trans-to-cis isomerization of the double bond within the lattice, which precedes the cycloaddition reaction. rsc.orgrsc.org
For substituted derivatives, photoreactivity is highly dependent on the specifics of the crystal packing. According to the topochemical postulate, for a [2+2] photodimerization to occur, the reactive double bonds must be parallel and separated by a distance of less than approximately 4.2 Å.
In the case of 3,4-methylenedioxy-beta-nitrostyrene, the crystal structure analysis suggests that it is capable of undergoing a topochemical [2+2] cycloaddition. rsc.org However, studies have shown that it is photostable in the crystalline state. This lack of reactivity is attributed to a suboptimal overlap of the double bonds between adjacent molecules in the crystal lattice. rsc.org This contrasts with the closely related 3,4-dimethoxy-β-nitrostyrene, which has a similar layered structure but is photoreactive, highlighting the subtle geometric factors that govern solid-state reactivity. rsc.org The photochemical behavior of nitrostyrenes can also be influenced by irradiation conditions, with some reactions proceeding via a 1,4-diradical intermediate upon excitation. nih.gov
Influence of Substituents on Crystal Structure and Reactivity
Substituents on the phenyl ring of β-nitrostyrenes play a crucial role in directing the crystal packing through various intermolecular interactions, which in turn dictates the solid-state reactivity. The electronic nature and position of these substituents can significantly alter the crystal structure and, consequently, the photochemical behavior.
The crystal structures of alkoxy-substituted β-nitrostyrenes, such as the 4-methoxy, 3,4-dimethoxy, and 3,4-methylenedioxy derivatives, are very similar and are held together by strong, directional C–H···O interactions, resulting in layered structures. rsc.org Despite these similarities, their photoreactivity differs significantly. The 4-methoxy compound is photostable, while both the 3,4-dimethoxy and 3,4-methylenedioxy analogues have crystal structures that seem amenable to [2+2] cycloaddition. rsc.org However, only the 3,4-dimethoxy derivative is actually photoreactive due to a more favorable, optimal overlap between the double bonds of adjacent molecules. rsc.org
In contrast, halogen substituents introduce different controlling interactions. The 4-chloro derivative features a layered structure governed by C–H···O and C–H···Cl interactions, excluding Cl···Cl contacts, and is photostable. rsc.org However, increasing the chlorine substitution, as in the 2,4-dichloro analogue, leads to a photoreactive β-structure characterized by both C–H···O and Cl···Cl interactions. rsc.org The 4-bromo derivative adopts a distinct crystal structure from the 4-chloro compound due to conflicting packing requirements of C–H···O and Br···O interactions. rsc.org
The electronic properties of substituents also influence reactivity. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the β-nitrostyrene molecule. researchgate.net For example, a nitro group in the para-position results in a much higher global electrophilicity index compared to an electron-donating dimethylamine (B145610) group. researchgate.net This modification of the molecule's electronic character can influence its behavior in cycloaddition reactions. Furthermore, the position of the substituent is critical; an ortho-hydroxy group, for instance, can lead to unusual reactivity profiles, such as facile C-C bond cleavage following conjugate addition, due to intramolecular hydrogen bonding. nih.gov
The table below summarizes the influence of various substituents on the solid-state properties of β-nitrostyrenes based on reported research findings.
| Compound Name | Substituent(s) | Key Intermolecular Interactions | Crystal Structure Type | Photoreactivity |
| 3,4-Methylenedioxy-beta-nitrostyrene | 3,4-Methylenedioxy | C–H···O | Layered | Inactive (suboptimal overlap) rsc.org |
| 3,4-Dimethoxy-beta-nitrostyrene | 3,4-Dimethoxy | C–H···O | Layered | Active ([2+2] cycloaddition) rsc.org |
| 4-Methoxy-beta-nitrostyrene | 4-Methoxy | C–H···O | Layered | Photostable rsc.org |
| 4-Chloro-beta-nitrostyrene | 4-Chloro | C–H···O, C–H···Cl | Layered | Photostable rsc.org |
| 2,4-Dichloro-beta-nitrostyrene | 2,4-Dichloro | C–H···O, Cl···Cl | Layered (β-structure) | Photoreactive rsc.org |
| 4-Methyl-beta-nitrostyrene | 4-Methyl | - | Disordered | Photostable rsc.org |
| (E)-β-nitrostyrene | None | - | Disordered | Photoreactive (forms topochemical and non-topochemical products) rsc.org |
Chemical Reactivity and Mechanistic Investigations of 3,4 Methylenedioxy β Nitrostyrene
Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly significant reaction for 3,4-Methylenedioxy-β-nitrostyrene. The electron-withdrawing nature of the nitro group activates the vinyl system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of this compound.
Nucleophilic Addition to the Activated Vinyl Group
The core of the Michael reaction involving 3,4-Methylenedioxy-β-nitrostyrene is the conjugate addition of a nucleophile to the activated carbon-carbon double bond. wikipedia.org The strong electron-withdrawing capacity of the nitro group polarizes the molecule, creating a partial positive charge on the β-carbon of the vinyl group. This electronic deficiency makes it a prime target for nucleophilic attack.
A diverse array of nucleophiles, known as Michael donors, can participate in this reaction. These are typically resonance-stabilized carbanions derived from compounds with active methylene (B1212753) groups, such as β-diketones, malonates, β-ketoesters, and nitroalkanes. organic-chemistry.orgniscpr.res.in The reaction involves the 1,4-addition of the nucleophile to the α,β-unsaturated system. wikipedia.org
The general mechanism proceeds with the attack of the nucleophile on the β-carbon, leading to the formation of a new carbon-carbon bond. This initial addition results in an enolate intermediate, which is stabilized by resonance. youtube.com Subsequent protonation of this intermediate yields the final Michael adduct. youtube.com The reaction is thermodynamically controlled and is widely employed for the mild formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
Formation of α-Carbanion Intermediates
The formation of an α-carbanion intermediate is a critical step in the Michael addition reaction. This intermediate is generated upon the nucleophilic attack on the β-carbon of the 3,4-Methylenedioxy-β-nitrostyrene. The electrons from the double bond shift to the α-carbon, creating a carbanion that is stabilized by the adjacent electron-withdrawing nitro group.
This resonance stabilization is key to the facility of the Michael addition. The negative charge on the α-carbon can be delocalized onto the oxygen atoms of the nitro group, forming a nitronate anion. msu.edu This delocalization significantly increases the stability of the intermediate, driving the reaction forward. The reaction mechanism involves the deprotonation of the Michael donor by a base to form a nucleophilic carbanion, which then attacks the electrophilic β-carbon of the nitrostyrene (B7858105). wikipedia.org The resulting intermediate is an enolate, which is then protonated to give the final product. wikipedia.org
In some cases, particularly in organocatalyzed reactions, the formation of other intermediates, such as enamines from the reaction of an aldehyde with a secondary amine catalyst, can occur. chemrxiv.org These enamines then act as the nucleophile in the Michael addition.
Michael Adduct Formation and Subsequent Transformations
The primary outcome of the Michael addition reaction is the formation of a Michael adduct. This adduct is a new molecule containing the structural frameworks of both the 3,4-Methylenedioxy-β-nitrostyrene and the nucleophilic Michael donor, connected by a newly formed carbon-carbon bond.
These Michael adducts are often stable compounds that can be isolated and purified. However, they are also valuable synthetic intermediates that can undergo a variety of subsequent transformations. The nitro group in the adduct can be reduced to an amine, providing a route to γ-amino compounds. msu.edu The adducts can also participate in further reactions, such as cyclizations, to form complex cyclic structures. For instance, the Robinson annulation is a classic tandem reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org
The nature of the Michael donor and the reaction conditions can influence the structure of the adduct and its potential for further reactivity. The versatility of these subsequent transformations underscores the synthetic importance of the Michael addition of 3,4-Methylenedioxy-β-nitrostyrene.
Catalytic Michael Additions (e.g., Organocatalysis)
The Michael addition of nucleophiles to 3,4-Methylenedioxy-β-nitrostyrene can be effectively promoted by various catalysts, with organocatalysis emerging as a particularly powerful and environmentally benign approach. niscpr.res.in Organocatalysts are small organic molecules that can accelerate the reaction rate and, in the case of chiral catalysts, control the stereochemical outcome.
Several classes of organocatalysts have been successfully employed in Michael additions to nitrostyrenes. These include thiourea derivatives, cinchona alkaloids, and proline-based catalysts. niscpr.res.inresearchgate.net Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., a thiourea group) and a Brønsted base (e.g., an amine) moiety, are particularly effective. researchgate.net The acidic site activates the nitrostyrene by hydrogen bonding to the nitro group, increasing its electrophilicity, while the basic site deprotonates the Michael donor to generate the nucleophile. mdpi.com
The use of chiral organocatalysts allows for the synthesis of enantioenriched Michael adducts, which are valuable building blocks in medicinal chemistry and natural product synthesis. chemrxiv.orgresearchgate.net The development of efficient and selective catalytic systems for the Michael addition to nitrostyrenes remains an active area of research.
Reduction Reactions
The reduction of 3,4-Methylenedioxy-β-nitrostyrene is a synthetically valuable transformation that allows for the conversion of both the nitro group and the carbon-carbon double bond. This process is a key step in the synthesis of various substituted phenethylamines.
Reduction of Nitro Group and Double Bond to Amines (e.g., Phenethylamines)
One of the most important applications of 3,4-Methylenedioxy-β-nitrostyrene in synthesis is its reduction to the corresponding phenethylamine derivative, 3,4-methylenedioxyphenethylamine. This transformation requires the reduction of both the nitro group to a primary amine and the saturation of the carbon-carbon double bond. nih.govchemrxiv.org
A variety of reducing agents and methods can be employed to achieve this conversion. Catalytic hydrogenation is a common and effective method, often utilizing catalysts such as palladium on charcoal (Pd/C). oup.commdma.chmdma.ch This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, often in the presence of an acid such as hydrochloric acid. oup.commdma.ch
Metal hydrides are also widely used for this reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the double bond. wikipedia.org However, its high reactivity requires careful handling and inert reaction conditions. chemrxiv.org Another effective system is the combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt, such as copper(II) chloride (CuCl₂). nih.govbeilstein-journals.org This one-pot procedure offers a milder and often higher-yielding alternative to traditional methods. nih.govchemrxiv.org Other reducing systems that have been reported for the reduction of nitrostyrenes include iron in acidic media and tin(II) chloride. masterorganicchemistry.comcommonorganicchemistry.com
The choice of reducing agent and reaction conditions can be crucial for achieving high yields and purity of the desired phenethylamine. The following table summarizes some of the reported methods for the reduction of β-nitrostyrenes to phenethylamines.
| Reagent/Catalyst | Conditions | Yield | Reference |
| 5% Pd/C, H₂ (1 atm) | EtOH, 12 M HCl, 0 °C, 3 h | High | oup.commdma.ch |
| NaBH₄, CuCl₂ | i-PrOH/H₂O, 80 °C, 10-30 min | 62-83% | nih.govbeilstein-journals.org |
| LiAlH₄ | THF, reflux | ~60% | mdma.chchemrxiv.org |
| Fe, HCl | Acidic media | - | masterorganicchemistry.com |
| SnCl₂ | - | - | commonorganicchemistry.com |
Catalytic Hydrogenation Methods (e.g., Pd-C Catalyst)
The reduction of 3,4-Methylenedioxy-β-nitrostyrene to its corresponding phenethylamine derivative is effectively achieved through catalytic hydrogenation, with palladium on charcoal (Pd/C) being a commonly employed catalyst. This method is noted for its mild reaction conditions and high yields. mdma.ch The reaction typically involves stirring the nitrostyrene substrate with a 5% or 10% Pd/C catalyst in a solvent like ethanol in the presence of an acid, such as hydrochloric acid, under a hydrogen atmosphere. mdma.chmdma.ch
The mechanism of catalytic hydrogenation of nitrostyrenes involves the adsorption of both the hydrogen gas and the nitrostyrene molecule onto the surface of the palladium catalyst. study.com This facilitates the stepwise reduction of both the nitro group and the alkene double bond. The reaction often proceeds through an intermediate oxime, which is then further reduced to the amine. Controlling the reaction conditions, particularly temperature, is crucial for optimizing the yield. For instance, conducting the hydrogenation of 3,4-Methylenedioxy-β-nitrostyrene at 0°C has been shown to produce higher yields of 3,4-methylenedioxyphenethylamine compared to reactions run at room temperature. mdma.ch This is potentially due to the suppression of side reactions, such as the formation of imine metal hydride intermediates at higher temperatures. mdma.ch
The process offers a more convenient and scalable alternative to reductions using metal hydrides, avoiding the need for harsh reagents and complex workup procedures. mdma.ch
Table 1: Conditions for Catalytic Hydrogenation of 3,4-Methylenedioxy-β-nitrostyrene
| Catalyst | Solvent | Acid | Temperature | H₂ Pressure | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5% Pd/C (K-type) | Ethanol | 12 M HCl | 0°C | 1 atm | 3 h | 71% | mdma.ch |
| 10% Pd/C | Methanol | 1N HCl | Room Temp. | - | - | 67% | mdma.ch |
Hydride Reduction Reagents (e.g., Lithium Aluminum Hydride, Sodium Borohydride/Copper(II) Chloride Systems)
Hydride-based reagents are powerful tools for the reduction of the nitroalkene functionality in 3,4-Methylenedioxy-β-nitrostyrene to the corresponding amine.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of β-nitrostyrenes to furnish phenethylamines. researchgate.netlibretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). mdma.chchemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic β-carbon of the nitrostyrene, followed by further reduction of the nitro group. chemistrysteps.com Due to its high reactivity, LAH reduces a wide range of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comyoutube.com While effective, the pyrophoric nature of LAH and its violent reaction with protic solvents necessitate careful handling under an inert atmosphere. chemistrysteps.combeilstein-journals.org
Sodium Borohydride/Copper(II) Chloride System: Sodium borohydride (NaBH₄) by itself is a milder reducing agent than LAH and is generally incapable of reducing isolated nitro groups or alkenes. libretexts.orgbeilstein-journals.org However, its reducing power can be significantly enhanced by using it in conjunction with transition metal salts. The combination of sodium borohydride and copper(II) chloride (CuCl₂) in a solvent like ethanol creates a system that can efficiently reduce β-nitrostyrenes to phenethylamines in a one-pot procedure. beilstein-journals.orgnih.gov This method offers a safer and more convenient alternative to LAH, as NaBH₄ is a non-pyrophoric and easy-to-handle reagent. beilstein-journals.org The reaction proceeds under mild conditions, often with gentle heating, and allows for the isolation of the product in good yields without the need for an inert atmosphere or complex purification techniques. beilstein-journals.orgnih.govchemrxiv.org This system has proven effective for a variety of substituted β-nitrostyrenes. beilstein-journals.org
Table 2: Comparison of Hydride Reduction Methods for β-Nitrostyrenes
| Reagent System | Key Characteristics | Solvents | Workup | Yields (General) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | Highly reactive, potent, pyrophoric, moisture-sensitive | Anhydrous Ether, THF | Acidic workup required | Very Good | researchgate.net |
| NaBH₄/CuCl₂ | Milder, safer, non-pyrophoric, one-pot procedure | Ethanol | Standard extraction | Good to Excellent (62-83%) | beilstein-journals.orgnih.gov |
Cycloaddition Reactions (e.g., [2+2] Cycloaddition in Solid State)
3,4-Methylenedioxy-β-nitrostyrene can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The electron-withdrawing nitro group makes the alkene bond electron-deficient, facilitating its participation in various cycloadditions.
A notable reaction is the photochemical [2+2] cycloaddition, which can occur in the solid state. This type of reaction is highly dependent on the crystal packing of the molecules, a principle known as topochemical control. For a [2+2] cycloaddition to occur efficiently in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å). rsc.org
Studies on the crystal structure of 3,4-Methylenedioxy-β-nitrostyrene have shown that it crystallizes in a layered structure held together by C-H···O contacts. This packing arrangement appears to be capable of supporting a topochemical [2+2] cycloaddition. rsc.org However, its photoreactivity is reported to be lower than that of the analogous 3,4-dimethoxy-β-nitrostyrene, which is attributed to a more optimal double-bond-to-double-bond overlap in the crystal lattice of the latter. rsc.org In solution, β-nitrostyrenes have been shown to undergo intermolecular [2+2] photocycloaddition with various olefins upon irradiation with visible light (e.g., λ = 419 nm), proceeding through a 1,4-diradical intermediate. nih.gov
Beyond [2+2] cycloadditions, the activated double bond of nitrostyrenes allows them to act as dipolarophiles in [3+2] cycloadditions with species like nitrones and as dienophiles in [4+2] Diels-Alder reactions. nih.govnih.govbeilstein-journals.org
Table 3: Crystallographic Data for 3,4-Methylenedioxy-β-nitrostyrene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.155 |
| b (Å) | 5.925 |
| c (Å) | 10.375 |
| β (°) | 102.39 |
Data derived from related structural studies. rsc.org
Mannich Reactions and Nitro-Mannich Bases Formation
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.netnih.gov A related and synthetically valuable transformation is the nitro-Mannich reaction (also known as the aza-Henry reaction), which involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org
While 3,4-Methylenedioxy-β-nitrostyrene itself does not act as the nitroalkane component, its electron-deficient double bond makes it an excellent Michael acceptor. It can undergo a conjugate addition reaction with primary or secondary amines. This reaction is a valuable alternative route for the synthesis of nitro-Mannich bases (β-nitroamines). chemisgroup.us The mechanism involves the nucleophilic attack of the amine on the β-carbon of the nitrostyrene, which is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. The resulting intermediate is a zwitterion that is subsequently protonated to yield the final β-nitroamine product. chemisgroup.us
This reactivity provides a pathway to synthesize complex nitrogen-containing compounds. For example, the addition of various amines like 4-aminoantipyrine or piperidine (B6355638) to β-nitrostyrene has been shown to proceed smoothly and in good yields, demonstrating the utility of this reaction as an alternative to the classical Mannich reaction with nitromethane (B149229) and an aldehyde. chemisgroup.us The resulting β-nitroamine products are versatile synthetic intermediates that can be further transformed, for instance, by reducing the nitro group to afford 1,2-diamine structures. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Methylenedioxy-Phenyl Ring
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity of these substitutions on the phenyl ring of 3,4-Methylenedioxy-β-nitrostyrene are governed by the electronic effects of its two substituents: the methylenedioxy group and the β-nitrostyrene side chain.
Methylenedioxy Group (-O-CH₂-O-) : This group is attached to the ring at positions 3 and 4. The oxygen atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the methylenedioxy group a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack than benzene (B151609). It is an ortho, para-director. Since it is fused to positions 3 and 4, it directs incoming electrophiles to the positions ortho to the oxygen atoms, which are positions 2 and 5.
Synthetic Utility in Complex Organic Transformations
Precursor in the Synthesis of Nitrogen-Containing Active Molecules
3,4-Methylenedioxy-beta-nitrostyrene is a well-established precursor for various nitrogen-containing molecules that exhibit significant biological activity. The nitro group can be readily reduced to an amine, providing a straightforward entry to phenethylamines and related structures. Beyond its role as a synthetic intermediate, the compound itself and its derivatives have been subjects of biological investigation.
For instance, 3,4-methylenedioxy-β-nitrostyrene (MNS) has been identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. google.com It has also been investigated for its effects on transcriptional regulation and its potential use in treating certain infectious diseases. cymitquimica.com Furthermore, derivatives of β-nitrostyrene have been synthesized and evaluated as potent inhibitors of tyrosine kinases like Src and Syk, which are involved in platelet aggregation, suggesting potential applications in antiplatelet therapy. cymitquimica.com Studies on related nitrostyrene (B7858105) derivatives have also shown that they can induce apoptosis in cancer cells and suppress cancer cell adhesion and migration, highlighting the potential for this class of compounds in oncology research. wikipedia.org
Intermediate for Substituted Phenethylamines and Amphetamines
One of the most prominent applications of 3,4-Methylenedioxy-beta-nitrostyrene is its role as a key intermediate in the synthesis of substituted phenethylamines and amphetamines. organic-chemistry.orgacs.org The conjugated nitroalkene is an excellent Michael acceptor and can be readily reduced to the corresponding primary amine. organic-chemistry.org
The reduction of the nitro group in substituted β-nitrostyrenes is a common and efficient method for producing the corresponding phenethylamine. acs.org A widely used reducing agent for this transformation is lithium aluminium hydride (LiAlH₄). This reaction is a critical step in the synthesis of several psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), where 3,4-Methylenedioxy-beta-nitrostyrene or its β-methyl derivative serves as the final precursor before the reduction step. oregonstate.eduresearchgate.net
The general synthetic route is outlined below:
Step 1: Henry Condensation Piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) is reacted with a nitroalkane (e.g., nitroethane for the β-methyl derivative) in a Henry condensation reaction to form the substituted nitrostyrene. researchgate.net
Step 2: Reductionorganic-chemistry.orgacs.orgThis two-step sequence is a versatile method for accessing a variety of substituted phenethylamines, making nitrostyrene derivatives crucial in this area of chemical synthesis. bohrium.com
Application in Multicomponent Reactions for Heterocycle Synthesis
The reactivity of the β-nitrostyrene core makes it an ideal component in multicomponent reactions (MCRs), which allow for the efficient construction of complex heterocyclic scaffolds in a single step. researchgate.net These reactions are prized for their high atom economy, reduced waste, and ability to generate molecular diversity quickly. researchgate.net
Substituted pyrroles are important heterocyclic motifs found in many natural products and pharmaceutically active compounds. researchgate.net 3,4-Methylenedioxy-beta-nitrostyrene and related nitrostyrenes are effective substrates for the synthesis of highly functionalized pyrroles through MCRs. researchgate.netrsc.org
A common strategy involves a domino reaction initiated by the Michael addition of an amine or enamine to the nitrostyrene. researchgate.netrsc.org For example, a four-component reaction between two primary amines, diketene, and a nitrostyrene can produce highly substituted pyrrole-3-carboxamides in good yields without the need for a catalyst. nih.gov In this process, an enaminone is formed in situ, which then attacks the nitrostyrene in a Michael-type addition, followed by cyclization and aromatization to form the pyrrole (B145914) ring. nih.gov Various catalysts, including iron(III) chloride, iodine, and magnetic nanoparticles, have also been employed to facilitate similar transformations with different starting materials. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Amines, Diketene, Nitrostyrene | Neutral, catalyst-free | Functionalized Pyrrole-3-carboxamides | nih.gov |
| Aniline derivatives, β-Diketones, β-Nitrostyrenes | Fe₃O₄@SiO₂-based magnetic nanocatalyst | Polysubstituted Pyrroles | nih.gov |
| 1,3-Dicarbonyl compound, Aryl amine, β-Nitrostyrene | Cu(I) | Polysubstituted Pyrroles | acs.org |
The synthetic utility of β-nitrostyrenes extends to the creation of various other oxygen-containing heterocyclic systems. By using appropriately substituted nitrostyrenes, such as those with an ortho-hydroxy group, intramolecular reactions can be triggered to form fused ring systems.
Chromans and Chromenes: 2-Hydroxy-β-nitrostyrenes are versatile intermediates for synthesizing chromans and chromenes. nih.gov These reactions often proceed via an intramolecular Michael addition of the phenolic hydroxyl group onto the nitroalkene, which can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov
Benzofurans: The synthesis of benzofurans from nitrostyrenes has been achieved through several innovative routes. One method involves a one-pot reaction of o-acylated nitrostyrenes with a phosphine (B1218219) reagent. acs.org The reaction proceeds through a Phospha-Michael addition, followed by an intramolecular Wittig reaction that releases nitrous acid to form the benzofuran (B130515) ring. acs.org Another approach uses the reaction of 3-hydroxy-2-pyrones with nitroalkenes to produce highly substituted benzofuranones. researchgate.net
Coumarins: β-Nitrostyrenes are valuable reactants in the synthesis of coumarin (B35378) derivatives. They can undergo enantioselective Michael additions with 4-hydroxycoumarin, catalyzed by chiral bifunctional catalysts, to produce warfarin-type anticoagulants and other bioactive molecules. organic-chemistry.org Additionally, a sulfur-promoted reaction between β-nitrostyrenes and 4-hydroxycoumarins can yield furo[3,2-c]coumarins, which are structurally related to the photochemically active psoralens. bohrium.com
Role in Generating Carbocyclic Compounds and Natural Product Precursors
The C-C bond-forming capabilities inherent in the reactions of 3,4-Methylenedioxy-beta-nitrostyrene make it a valuable tool for constructing not only heterocycles but also complex carbocyclic frameworks and precursors to natural products. nih.gov The heterocycles derived from this compound, such as benzofurans and coumarins, are themselves core structures in numerous natural products. organic-chemistry.orgnih.govnih.gov For example, the natural products ayapin (B1229749) and scoparone (B1681568) are coumarins whose synthesis can be achieved through methods where β-nitrostyrene derivatives could serve as key building blocks. nih.gov
The fundamental reactivity of β-nitrostyrenes as Michael acceptors is a cornerstone of carbocyclic ring synthesis. fishersci.fi The conjugate addition of a carbanion (from a malonate ester, for example) to the nitrostyrene creates a new carbon-carbon bond. The resulting product contains both a nitro group and a carbonyl group, which can be further manipulated through intramolecular reactions like aldol (B89426) or Michael reactions to close a ring, thus forming carbocyclic systems. This classic reactivity pattern underscores the potential of 3,4-Methylenedioxy-beta-nitrostyrene in the synthesis of complex cyclic and polycyclic natural product skeletons.
Derivatization Strategies for Structural Modification and Exploration of Chemical Space
The structural framework of 3,4-Methylenedioxy-beta-nitrostyrene is amenable to a wide range of derivatization strategies, allowing for the systematic exploration of chemical space and the optimization of biological activity. Modifications can be made to the aromatic ring, the nitro-vinyl side chain, or both.
A study focused on developing more potent antiplatelet agents involved the synthesis of a new series of β-nitrostyrene derivatives to examine the structural determinants required for their action as tyrosine kinase inhibitors. cymitquimica.com Similarly, another research effort synthesized a series of 3,4-dimethoxy-β-nitrostyrene derivatives, modifying both the alkyloxy chain on the ring and the substituent at the β-carbon of the vinyl group, to investigate how these structural changes affect antimicrobial activity against protein tyrosine phosphatase 1B (PTP1B). These studies exemplify a common strategy where the core nitrostyrene scaffold is systematically altered to create a library of compounds for structure-activity relationship (SAR) analysis.
| Modification Site | Example of Modification | Purpose/Application | Reference |
|---|---|---|---|
| β-carbon of vinyl group | Addition of a methyl group | Precursor for amphetamine-type molecules | researchgate.net |
| Aromatic Ring | Varying alkyloxy chains (e.g., dimethoxy, ethylenedioxy) | Investigate antimicrobial activity and PTP1B inhibition | |
| Nitro-vinyl side chain | Reduction to an amine | Synthesis of phenethylamines | organic-chemistry.org |
| Entire Scaffold | Synthesis of a library of derivatives | SAR studies for antiplatelet and tyrosine kinase inhibitory activity | cymitquimica.com |
Structure Reactivity and Structure Property Relationships Excluding Biological/toxicological Profiles
Influence of Aromatic Ring Substituents on Chemical Reactivity
The reactivity of 3,4-Methylenedioxy-beta-nitrostyrene is significantly influenced by the substituents on its aromatic ring. The electronic effects of the methylenedioxy group and the impact of halogenation play pivotal roles in dictating the compound's chemical transformations.
Electronic Effects of the Methylenedioxy Group
The methylenedioxy group, attached to the 3 and 4 positions of the benzene (B151609) ring, is a key determinant of the molecule's electronic properties. This group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This heightened electron density, particularly at the ortho and para positions relative to the substituents, enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.
The electron-donating nature of the methylenedioxy group can be quantified by its Hammett substituent constant (σ). Substituents with negative Hammett constants are electron-donating, and the more negative the value, the stronger the donating effect. This increased electron density activates the aromatic ring towards electrophilic substitution reactions.
The interplay between the electron-donating methylenedioxy group and the electron-withdrawing nitrovinyl group creates a polarized molecule. The nitro group strongly withdraws electron density from the vinyl group and the aromatic ring through both inductive and resonance effects. This push-pull electronic arrangement significantly influences the molecule's reactivity in various reactions, including cycloadditions and nucleophilic additions.
Impact of Halogenation on Chemical Transformations
However, the directing effect of halogens in electrophilic aromatic substitution is ortho, para-directing. This is because the resonance effect, although weaker than the inductive effect, can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack at the ortho and para positions.
The presence of a halogen on the aromatic ring also influences the reactivity of the nitrovinyl group. For instance, the reduction of halogenated β-nitrostyrenes can be a complex process. While the nitro group and the double bond are readily reduced, the carbon-halogen bond can also be susceptible to reduction, particularly with stronger reducing agents or under harsh reaction conditions. The ease of reductive dehalogenation generally follows the order I > Br > Cl > F. Therefore, the choice of reducing agent and reaction conditions is crucial for selective transformations of halogenated 3,4-Methylenedioxy-beta-nitrostyrene derivatives.
Effect of Nitrovinyl Group Modifications on Reaction Pathways
Modifications to the nitrovinyl group of 3,4-Methylenedioxy-beta-nitrostyrene can lead to significant changes in its reaction pathways. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.
Introducing substituents at the α or β positions of the nitrovinyl group can alter both the steric and electronic environment of the double bond, thereby influencing its reactivity. For example, the presence of a methyl group at the β-position (forming a β-methyl-β-nitrostyrene derivative) can sterically hinder the approach of nucleophiles to the β-carbon. This steric hindrance can decrease the rate of Michael additions.
Furthermore, the introduction of a substituent at the α-position can also have a profound impact. An α-halo substituent, for instance, can serve as a leaving group in subsequent reactions. The presence of both a nitro group and a halogen on the vinyl moiety makes these compounds highly versatile intermediates in organic synthesis, capable of participating in various cascade and cycloaddition reactions.
The nitro group itself is a versatile functional group that can undergo a variety of transformations. Reduction of the nitro group can lead to the formation of amines, hydroxylamines, or oximes, depending on the reducing agent and reaction conditions. These transformations open up pathways to a wide range of other functionalized molecules. Denitrative cross-coupling reactions, where the nitro group is replaced by another functional group, further highlight the synthetic utility of the nitrovinyl moiety.
Conformational Behavior and its Impact on Solid-State Reactivity
The conformational behavior of 3,4-Methylenedioxy-beta-nitrostyrene, particularly in the solid state, plays a crucial role in its reactivity, especially in photochemical reactions. The molecule's conformation is determined by the rotational freedom around the single bonds connecting the aromatic ring to the vinyl group and the vinyl group to the nitro group.
In the solid state, the molecules are packed in a crystal lattice, and their conformations are fixed. The arrangement of molecules in the crystal lattice can either facilitate or inhibit certain reactions. For [2+2] photocycloaddition reactions to occur in the solid state, the double bonds of adjacent molecules must be parallel and within a certain distance of each other (topochemical principle).
Correlation between Redox Potentials and Chemical Reactivity
The redox potentials of 3,4-Methylenedioxy-beta-nitrostyrene are indicative of its susceptibility to oxidation and reduction reactions and are closely correlated with its chemical reactivity. The presence of the electron-withdrawing nitro group makes the compound relatively easy to reduce.
Electrochemical studies, such as cyclic voltammetry, have been instrumental in determining the reduction potentials of nitrostyrenes. The reduction of the nitro group typically proceeds in a stepwise manner, often involving the formation of a radical anion in the initial step. The potential at which this reduction occurs is influenced by the electronic nature of the substituents on the aromatic ring.
Electron-donating groups, like the methylenedioxy group, increase the electron density on the nitrovinyl system, making the reduction more difficult and shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups would make the reduction easier. A linear correlation is often observed between the half-wave reduction potentials and the Hammett substituent constants of substituted nitrostyrenes, demonstrating a clear link between the electronic properties of the substituents and the redox behavior of the molecule.
This correlation is not only of theoretical interest but also has practical implications. For instance, in designing synthetic routes involving the reduction of the nitro group, knowledge of the redox potential can help in selecting an appropriate reducing agent with a suitable electrochemical potential to achieve the desired transformation selectively.
Chemical Stability and Decomposition Pathways in Various Environments
The chemical stability of 3,4-Methylenedioxy-beta-nitrostyrene is influenced by environmental factors such as pH, temperature, and light. The presence of the reactive nitrovinyl group makes the molecule susceptible to degradation under certain conditions.
Under acidic conditions, the nitro group can be protonated, which may affect the reactivity of the molecule. In some cases, acid-catalyzed hydrolysis or other rearrangements can occur, particularly if there are other susceptible functional groups present. For instance, the acid-catalyzed decomposition of some nitro compounds is a known phenomenon.
Under basic conditions, the α-proton of the nitroalkene moiety can be acidic, leading to the formation of a nitronate anion. This can be a key step in various reactions, including Michael additions and isomerization. However, strong basic conditions can also lead to decomposition or polymerization of the nitrostyrene (B7858105).
Thermal stability is another important aspect. At elevated temperatures, nitrostyrenes can undergo polymerization or decomposition. The decomposition of nitroaromatic compounds can be complex, often involving redox processes where the nitro group acts as an internal oxidant. The products of thermal degradation can vary depending on the temperature and the presence of other reagents. For polystyrene, a related styrenic polymer, thermal degradation leads to the formation of styrene (B11656) monomer, dimers, and trimers, as well as other aromatic compounds. While the specific decomposition pathways for 3,4-Methylenedioxy-beta-nitrostyrene are not extensively detailed in the literature, the general principles of nitrostyrene and nitroaromatic decomposition would apply.
Advanced Research Applications As Chemical Probes
Elucidation of Inflammasome Activation Mechanisms
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.gov 3,4-Methylenedioxy-β-nitrostyrene has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, providing researchers with a chemical probe to dissect the molecular mechanisms governing its activation. nih.govnih.gov
Research has demonstrated that 3,4-Methylenedioxy-β-nitrostyrene effectively inhibits NLRP3 inflammasome activation. nih.govnih.gov Studies using a kinase inhibitor library identified this compound as a suppressor of NLRP3 activity. nih.gov Notably, its inhibitory effect is specific to the NLRP3 inflammasome, as it does not significantly affect the activation of other inflammasomes like NLRC4 or AIM2. nih.govnih.gov This specificity makes it a crucial tool for studying NLRP3-dependent inflammatory pathways. The compound is understood to covalently modify a cysteine residue within the ATP-binding site of the NACHT domain of NLRP3 through a Michael addition, which is crucial for its inhibitory function. nih.gov The nitrovinyl group of 3,4-Methylenedioxy-β-nitrostyrene is essential for this inhibitory activity. nih.gov
A key event in inflammasome activation is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large signaling complex known as the ASC speck, which can be observed as a single focus within the cell. nih.govmdpi.com 3,4-Methylenedioxy-β-nitrostyrene has been shown to specifically block the formation of NLRP3-mediated ASC specks and the subsequent oligomerization of ASC. nih.govresearchgate.netpatsnap.com This inhibition occurs downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that the compound acts directly on the inflammasome machinery rather than on upstream signaling events. nih.govnih.gov By preventing ASC oligomerization, 3,4-Methylenedioxy-β-nitrostyrene effectively halts the recruitment and activation of caspase-1, a critical step in the maturation of pro-inflammatory cytokines. nih.gov
Immunoprecipitation, mass spectrometry, and mutation studies have been employed to identify the direct intracellular targets of 3,4-Methylenedioxy-β-nitrostyrene. nih.gov These investigations have revealed that the compound binds directly to the NLRP3 protein. nih.gov Specifically, both the nucleotide-binding and oligomerization domain (NOD, also known as NACHT) and the leucine-rich repeat (LRR) domain of NLRP3 have been identified as the intracellular targets. nih.govnih.govnih.gov This direct interaction with multiple domains of the NLRP3 sensor protein underscores the compound's role as a direct inhibitor of the inflammasome complex assembly. nih.gov
The activation of NLRP3 is an energy-dependent process that requires ATP hydrolysis, a function carried out by the intrinsic ATPase activity of the NLRP3 protein. nih.gov In vitro studies have confirmed that 3,4-Methylenedioxy-β-nitrostyrene inhibits the ATPase activity of NLRP3. nih.govnih.gov This inhibition of enzymatic function is a key aspect of its mechanism, as it directly prevents the conformational changes in NLRP3 that are necessary for its oligomerization and the subsequent recruitment of other inflammasome components. nih.govnih.gov By blocking the ATPase activity, 3,4-Methylenedioxy-β-nitrostyrene effectively halts the assembly of a functional NLRP3 inflammasome. nih.govnih.gov
Table 1: Research Findings on the Inhibition of NLRP3 Inflammasome by 3,4-Methylenedioxy-β-nitrostyrene
| Research Area | Key Finding | Reference |
|---|---|---|
| NLRP3 Inhibition | Identified as a potent and specific inhibitor of the NLRP3 inflammasome. | nih.govnih.gov |
| Specificity | Does not affect NLRC4 or AIM2 inflammasome activation. | nih.govnih.gov |
| ASC Speck Formation | Prevents NLRP3-mediated ASC speck formation and oligomerization. | nih.govresearchgate.netpatsnap.com |
| Mechanism of Action | Acts downstream of potassium efflux. | nih.gov |
| Intracellular Target | Binds directly to the NOD and LRR domains of the NLRP3 protein. | nih.govnih.gov |
| Enzymatic Inhibition | Inhibits the ATPase activity of NLRP3 in vitro. | nih.govnih.gov |
Application in Studies of Protein Tyrosine Phosphatase (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways, including those for insulin (B600854) and leptin. mdpi.comresearchgate.net Its inhibition is a significant area of research for metabolic diseases. The β-nitrostyrene scaffold, the core structure of 3,4-Methylenedioxy-β-nitrostyrene, has been identified as an inhibitor of PTP1B. nih.gov
The inhibitory action of β-nitrostyrene derivatives on PTP1B is attributed to their ability to act as phosphotyrosine mimetics. The nitrovinyl chain of these compounds is proposed to interact with the active site of PTP1B. mdpi.com The catalytic mechanism of PTP1B involves a critical cysteine residue, Cys215, which acts as a nucleophile. nih.gov It is suggested that β-nitrostyrene compounds form a covalent complex with the Cys215 residue at the active site, thereby inhibiting the enzyme. mdpi.com
Use in Investigating Cellular Processes and Molecular Pathways (in a chemical, not biological, context, e.g., enzyme mechanism studies)
3,4-Methylenedioxy-beta-nitrostyrene has emerged as a valuable chemical probe for dissecting complex molecular pathways, most notably in the study of the NLRP3 inflammasome. nih.govnih.gov Initially identified through a kinase inhibitor library screen, MNS was found to be a potent inhibitor of NLRP3 inflammasome activation. nih.govresearchgate.net While it was known to inhibit spleen tyrosine kinase (Syk), further investigation revealed that its effect on the NLRP3 inflammasome was independent of Syk inhibition. nih.gov This discovery positioned MNS as a specific chemical tool to study the direct mechanism of NLRP3 activation.
Mechanistic studies have shown that MNS directly targets the NLRP3 protein, inhibiting its ATPase activity. nih.govnih.govresearchgate.net The NLRP3 inflammasome is a multi-protein complex, and its assembly is a critical step in its activation. MNS was found to specifically prevent the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks and their oligomerization, which are downstream events of NLRP3 activation. nih.govnih.gov Through immunoprecipitation, mass spectrometry, and mutation studies, the intracellular targets of MNS were identified as the nucleotide-binding oligomerization domain (NACHT) and the leucine-rich repeat (LRR) domain of the NLRP3 protein. nih.govnih.govresearchgate.net By directly binding to and inhibiting the ATPase activity of NLRP3, MNS serves as a probe to understand the energy-dependent steps of inflammasome assembly.
Beyond the NLRP3 inflammasome, MNS has been utilized to investigate the roles of various kinases in cellular signaling. It has been shown to be a selective inhibitor of Src and Syk tyrosine kinases. chemicalbook.com This inhibitory action has been instrumental in studying its effects on platelet aggregation. MNS prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, key events in platelet activation, through its inhibition of Src and Syk. chemicalbook.com The compound's ability to inhibit platelet aggregation induced by a variety of agonists further underscores its utility in probing the intricate signaling cascades involved. selleckchem.com
The following table summarizes the inhibitory concentrations (IC₅₀) of MNS against various enzymes and cellular processes, providing quantitative data on its potency and selectivity as a research tool.
| Target/Process | IC₅₀ Value |
| p97 | 1.7 µM selleckchem.com |
| Syk Kinase | 2.5 µM selleckchem.com |
| Src Kinase | 29.3 µM selleckchem.com |
| Thrombin-induced platelet aggregation | 12.7 µM chemicalbook.comselleckchem.com |
| U46619-induced platelet aggregation | 2.1 µM selleckchem.com |
| ADP-induced platelet aggregation | 4.1 µM selleckchem.com |
| Arachidonic acid-induced platelet aggregation | 5.8 µM selleckchem.com |
| Collagen-induced platelet aggregation | 7.0 µM selleckchem.com |
| A23187-induced platelet aggregation | 25.9 µM selleckchem.com |
| PDBu-induced platelet aggregation | 4.8 µM selleckchem.com |
Q & A
Q. What are the recommended synthetic routes for 3,4-Methylenedioxy-beta-nitrostyrene, and how can purity be optimized?
MDBN is synthesized via a condensation reaction between 3,4-methylenedioxybenzaldehyde (piperonal) and nitromethane, catalyzed by ammonium acetate in glacial acetic acid under reflux. Key steps include:
- Reagents : Piperonal (30 g, 0.20 mol), nitromethane (13.4 g, 0.22 mol), ammonium acetate (7.8 g, 0.1 mol), and glacial acetic acid (50 mL).
- Procedure : Reflux for 1 hour, followed by precipitation in ice-water, filtration, and recrystallization from ethanol-acetone (2:1 v/v) to yield yellow crystals (mp 161°C). Purity is optimized by controlling stoichiometry, reaction time, and recrystallization solvents .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing MDBN’s structural integrity?
- Melting Point : Confirm purity via melting point (159–163°C) .
- Spectroscopy : Use NMR (¹H/¹³C) and FT-IR to verify the nitrovinyl and methylenedioxy groups. NIST Standard Reference Data (ID: 1485-00-3) provides validated spectral references .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-water mobile phase to assess purity (>95%) .
Q. What are the standard in vitro assays for evaluating MDBN’s kinase inhibition activity?
- Kinase Inhibition : Use enzymatic assays with purified Syk, Src, or p97 kinases. For example:
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How does MDBN inhibit NLRP3 inflammasome assembly, and what experimental approaches can validate its mechanism?
MDBN blocks NLRP3 inflammasome assembly by preventing ASC oligomerization and caspase-1 activation. Methodological validation includes:
- Co-immunoprecipitation (Co-IP) : Assess interactions between NLRP3, ASC, and caspase-1 in THP-1 macrophages treated with MDBN (10 μM) and inflammasome activators (e.g., nigericin) .
- ASC Oligomerization Assay : Crosslink ASC using disuccinimidyl suberate and detect oligomers via Western blot .
- IL-1β ELISA : Quantify secreted IL-1β in supernatants to confirm inflammasome suppression .
Q. What strategies can optimize MDBN’s inhibitory activity against β1 integrin in triple-negative breast cancer (TNBC) models?
- Structure-Activity Relationship (SAR) : Modify the nitrovinyl or methylenedioxy groups to enhance binding to β1 integrin.
- Functional Assays :
- Adhesion Assay : Plate TNBC cells (e.g., MDA-MB-231) on fibronectin-coated wells with MDBN (1–20 μM) and quantify adhered cells via crystal violet staining .
- Migration Assay : Use transwell chambers to measure inhibition of cell migration under MDBN treatment .
Q. How can researchers resolve discrepancies in reported IC50 values for MDBN across kinase inhibition studies?
Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme sources). Standardization strategies:
Q. What in vivo models are appropriate for studying MDBN’s anti-inflammatory effects in colitis?
- DSS-Induced Colitis : Administer MDBN (10–20 mg/kg, oral) to mice with dextran sulfate sodium (DSS)-induced colitis. Monitor disease activity index (DAI), colon length, and histopathology .
- Cytokine Profiling : Measure colonic IL-1β, IL-18, and TNF-α via multiplex assays to confirm NLRP3 pathway inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
